2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyridine moiety linked to a benzothieno-pyrimidinone core. The presence of these heterocyclic systems imparts unique chemical and biological properties to the compound, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolo-pyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids, which undergo cyclization under acidic or basic conditions.
Sulfanylation: The triazolo-pyridine intermediate is then subjected to sulfanylation using thiol reagents to introduce the sulfanyl group.
Formation of the Benzothieno-Pyrimidinone Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and urea, under acidic or basic conditions to form the benzothieno-pyrimidinone core.
Coupling Reaction: The final step involves the coupling of the triazolo-pyridine moiety with the benzothieno-pyrimidinone core through a sulfanyl linkage. This is typically achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to reduce the triazolo-pyridine or benzothieno-pyrimidinone rings using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the triazolo-pyridine or benzothieno-pyrimidinone rings using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolo-pyridine or benzothieno-pyrimidinone derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as c-Met kinase, by binding to the ATP-binding site and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and have been studied for their kinase inhibitory activity.
[1,2,4]triazolo[4,3-a]pyridine derivatives: These compounds also share the triazolo core and have been investigated for their photophysical properties and potential as blue-emitting materials.
Benzothieno-pyrimidinone derivatives: These compounds share the benzothieno-pyrimidinone core and have been studied for their anticancer activity.
Uniqueness
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of the triazolo-pyridine and benzothieno-pyrimidinone moieties, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H15N5OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15N5OS2/c23-15-14-10-5-1-2-6-11(10)25-16(14)19-12(18-15)9-24-17-21-20-13-7-3-4-8-22(13)17/h3-4,7-8H,1-2,5-6,9H2,(H,18,19,23) |
InChI Key |
JMRKTRQDDCCOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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